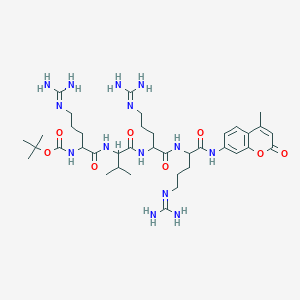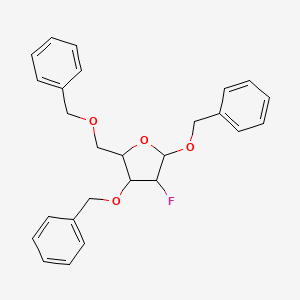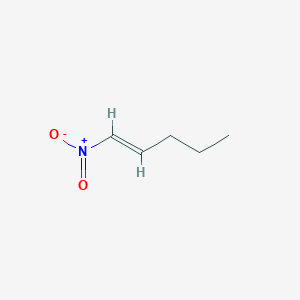
Boc-Arg-Val-Arg-Arg-AMC acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-ARG-VAL-ARG-ARG-AMC: is a synthetic fluorogenic substrate. It is efficiently cleaved by furin, a calcium-dependent serine protease associated with Golgi membranes. Furin is responsible for the secretory processing of precursor proteins at paired basic residues. This compound is also cleaved by proprotein convertase 4 .
準備方法
Synthetic Routes and Reaction Conditions: BOC-ARG-VAL-ARG-ARG-AMC is synthesized through solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting group used is tert-butyloxycarbonyl (BOC), which protects the amino group of the amino acids during the synthesis. The final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods: Industrial production of BOC-ARG-VAL-ARG-ARG-AMC follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: BOC-ARG-VAL-ARG-ARG-AMC undergoes hydrolysis reactions when cleaved by proteases such as furin. The hydrolysis reaction involves the cleavage of the peptide bond, resulting in the release of the fluorophore 7-amino-4-methylcoumarin (AMC) .
Common Reagents and Conditions:
Reagents: Proteases such as furin and proprotein convertase 4.
Conditions: The reactions typically occur in aqueous buffers at physiological pH and temperature.
Major Products: The major product formed from the hydrolysis of BOC-ARG-VAL-ARG-ARG-AMC is 7-amino-4-methylcoumarin (AMC), which is a fluorescent compound .
科学的研究の応用
BOC-ARG-VAL-ARG-ARG-AMC is widely used in scientific research due to its properties as a fluorogenic substrate. Some of its applications include:
Biochemistry: Used to study the activity of proteases such as furin and proprotein convertase 4.
Cell Biology: Employed in assays to monitor protease activity in live cells.
Drug Discovery: Utilized in high-throughput screening assays to identify inhibitors of proteases.
Medical Research: Investigated for its potential role in understanding diseases related to protease dysregulation, such as cancer and viral infections.
作用機序
The mechanism of action of BOC-ARG-VAL-ARG-ARG-AMC involves its cleavage by proteases such as furin. Furin recognizes and binds to the specific amino acid sequence in the substrate. The enzyme then catalyzes the hydrolysis of the peptide bond, resulting in the release of the fluorescent AMC. This process allows for the detection and quantification of protease activity .
類似化合物との比較
BOC-VAL-PRO-ARG-AMC: Another fluorogenic substrate used to study protease activity.
BOC-ARG-VAL-ARG-ARG-AMC hydrochloride: A hydrochloride salt form of BOC-ARG-VAL-ARG-ARG-AMC with similar properties.
Uniqueness: BOC-ARG-VAL-ARG-ARG-AMC is unique due to its specific amino acid sequence, which makes it a preferred substrate for furin and proprotein convertase 4. Its high specificity and efficiency in being cleaved by these proteases make it valuable for studying protease activity in various biological contexts .
特性
分子式 |
C38H62N14O8 |
|---|---|
分子量 |
843.0 g/mol |
IUPAC名 |
tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47) |
InChIキー |
YWISVGSSAYEYKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)


![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)

![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)


![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
